4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
Brand Name: Vulcanchem
CAS No.: 384351-72-8
VCID: VC3782088
InChI: InChI=1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)19-11-12-10-13(18)7-8-16(12)22/h3-8,10,22H,2,9,11H2,1H3,(H,19,20)
SMILES: CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O
Molecular Formula: C17H18BrN3O
Molecular Weight: 360.2 g/mol

4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

CAS No.: 384351-72-8

Cat. No.: VC3782088

Molecular Formula: C17H18BrN3O

Molecular Weight: 360.2 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol - 384351-72-8

Specification

CAS No. 384351-72-8
Molecular Formula C17H18BrN3O
Molecular Weight 360.2 g/mol
IUPAC Name 4-bromo-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol
Standard InChI InChI=1S/C17H18BrN3O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)19-11-12-10-13(18)7-8-16(12)22/h3-8,10,22H,2,9,11H2,1H3,(H,19,20)
Standard InChI Key AYHQUMYYTLJGIJ-UHFFFAOYSA-N
SMILES CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O
Canonical SMILES CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC(=C3)Br)O

Introduction

Structural Identification and Classification

4-Bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol represents a hybrid molecular architecture combining multiple pharmacophores within a single structure. The compound is characterized by a benzimidazole core, which is a bicyclic heterocycle consisting of a benzene ring fused with an imidazole ring. This core structure is functionalized with a propyl group at the N1 position of the benzimidazole, creating the 1-propyl-1H-benzimidazol-2-yl segment. The compound further features an amino bridge that connects this segment to a bromophenol moiety, specifically a 4-bromophenol with substitution at the ortho position .

Chemical Identity Information

The compound has been assigned the Chemical Abstracts Service (CAS) registry number 384351-72-8, which serves as its unique identifier in chemical databases and literature. This identifier is essential for tracking research related to this specific molecular entity across scientific publications and chemical repositories .

Identification ParameterValue
CAS Registry Number384351-72-8
Molecular FormulaC17H18BrN3O
Molecular Weight360.25 g/mol
IUPAC Name4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
InChI KeyAYHQUMYYTLJGIJ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol determine its behavior in various environments, influencing its solubility, stability, and potential interactions with biological systems. Understanding these properties is fundamental for predicting its pharmacokinetic profile and developing formulation strategies for potential therapeutic applications .

Physical PropertyValueMethod
Physical StateSolidObserved
Density1.44 ± 0.1 g/cm³Predicted
Boiling Point530.8 ± 60.0 °CPredicted
Molecular Weight360.25 g/molCalculated

Chemical Properties

The chemical reactivity of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is influenced by its multiple functional groups. The phenolic hydroxyl group, with a predicted pKa of approximately 9.20 ± 0.43, can participate in acid-base reactions and form hydrogen bonds. The aromatic bromine substituent represents a potential site for nucleophilic aromatic substitution reactions, particularly under catalyzed conditions. The secondary amine linkage provides another site for potential chemical transformations, including acylation or alkylation .

Synthesis and Preparation Methods

Related Synthetic Approaches

Insight into potential synthetic routes can be gained from documented procedures for structurally related compounds. For instance, the synthesis of 1-benzyl-4-bromo-2-methyl-1H-benzimidazole involves the reaction of 4-bromo-2-methyl-1H-benzimidazole with benzyl chloride in the presence of sodium hydride in DMF at controlled temperature conditions . Similar N-alkylation strategies might be applicable for introducing the propyl group in the target compound.

The synthesis of brominated benzimidazole derivatives often employs starting materials such as 4-bromo-1H-imidazole (CAS: 2302-25-5), which can undergo various transformations to build the desired molecular framework . The optimization of reaction conditions, including solvent selection, temperature control, and catalyst systems, is crucial for achieving good yields and high purity of the final product.

Biological and Pharmacological Properties

Structure-Activity Relationships

The biological activity of benzimidazole derivatives is strongly influenced by the nature and position of substituents on both the benzimidazole core and any attached aromatic rings. The N1-propyl substitution on the benzimidazole ring likely affects the compound's lipophilicity and membrane permeability, which are crucial parameters for drug-like molecules.

The bromine substituent at the para position of the phenol ring may enhance binding interactions with certain protein targets through halogen bonding or by influencing the electronic properties of the aromatic system. The phenolic hydroxyl group can participate in hydrogen bonding interactions with receptor sites, potentially contributing to target recognition and binding affinity .

SupplierCatalog NumberQuantityPurityApproximate Price (USD)
American Custom Chemicals CorporationHCH00987581g95.00%$662.16
ChemBridge CorporationBB-65302101g95%$46
Combi-Blocks, Inc.COMH93D62C0E-250MG250mgNot specifiedCHF 267.68 (~$280)

This pricing variability highlights the importance of considering multiple suppliers when sourcing this compound for research purposes, as significant cost differences exist in the market .

Comparative Analysis with Related Compounds

Structural Analogs

Several compounds sharing structural similarities with 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol have been reported in the chemical literature. These analogs feature variations in substituent patterns, linker chemistry, or core heterocyclic structures .

Notable structural analogs include:

  • 4-Bromo-2-methyl-1H-benzimidazole (CAS: 20223-87-4) - Differs in lacking the aminomethylphenol moiety and having a methyl rather than propyl substituent

  • 5-Bromo-2-methyl-1H-benzimidazole (CAS: 1964-77-8) - A positional isomer with bromine at the 5-position

  • 4-Bromo-1H-benzimidazol-2-amine (CAS: 1266114-75-3) - Contains a primary amine at the 2-position rather than an aminomethylphenol linkage

Structure-Property Relationships

The N1-alkyl substitution pattern (propyl versus methyl or other alkyl groups) affects lipophilicity, which is a critical parameter for membrane permeability and pharmacokinetic behavior. These structure-property relationships provide valuable insights for rational molecular design in drug discovery programs targeting benzimidazole-based compounds .

Analytical Characterization

Spectroscopic Properties

The structural confirmation and purity assessment of 4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol typically involve multiple complementary analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the compound's structural framework and confirms the presence and connectivity of functional groups .

Mass spectrometry is valuable for confirming the molecular formula through accurate mass determination. The characteristic isotope pattern of bromine (approximately 1:1 ratio of m/z peaks differing by 2 mass units) provides additional confirmation of the bromine-containing structure .

Infrared (IR) spectroscopy can identify characteristic functional group absorptions, including the phenolic OH, secondary amine NH, and aromatic C=C and C=N stretching frequencies, further supporting structural assignment .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) serves as a primary method for purity assessment and quality control of this compound. Reverse-phase HPLC methods using C18 columns and gradient elution with acetonitrile/water mobile phases are commonly employed for analyzing benzimidazole derivatives. The compound's UV absorption characteristics, influenced by its aromatic and heterocyclic components, enable sensitive detection using diode array or fixed-wavelength UV detectors .

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